molecular formula C8H14N2O3 B13515406 Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate

Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate

Cat. No.: B13515406
M. Wt: 186.21 g/mol
InChI Key: IOLCSXIDWHBNQO-UHFFFAOYSA-N
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Description

  • Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate is a chemical compound with interesting properties.
  • Its structure consists of a piperidine ring with an amino group and a ketone functional group.
  • The compound is used in various scientific and industrial applications due to its unique structure.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of 3-amino-2-oxopiperidine with methyl chloroacetate.

      Reaction Conditions: The reaction typically occurs under basic conditions, such as using sodium hydroxide (NaOH) as a base.

      Industrial Production: While there isn’t a large-scale industrial production method, laboratories can synthesize it for research purposes.

  • Chemical Reactions Analysis

      Reactivity: Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate can undergo various reactions

      Major Products: Reduction leads to the formation of the corresponding alcohol, while substitution can yield various derivatives.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for more complex molecules.

      Biology: It may serve as a precursor for bioactive compounds or be used in drug discovery.

      Medicine: Although not directly used as a drug, its derivatives could have therapeutic potential.

      Industry: Limited industrial applications, but it contributes to chemical research.

  • Mechanism of Action

    • The exact mechanism isn’t well-documented, but it likely interacts with biological targets.
    • Potential molecular targets include enzymes, receptors, or transporters.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other piperidine derivatives, such as 3-amino-2-oxopiperidine itself, share structural similarities.

    Biological Activity

    Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

    Chemical Structure and Properties

    This compound has the following chemical structure:

    • Molecular Formula : C₇H₁₂N₂O₃
    • Molecular Weight : 172.18 g/mol
    • IUPAC Name : this compound

    This compound features a piperidine ring with an amino and ketone functional group, which are critical for its biological activity.

    Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, derivatives of piperidine have been shown to inhibit polyamine biosynthesis by targeting ornithine decarboxylase (ODC), a key enzyme in this pathway .

    Anticancer Activity

    Studies have explored the anticancer potential of this compound and its derivatives. For example, anthranilic acid derivatives were identified as effective adjuncts to ODC inhibitors in reducing the growth of pancreatic cancer cells. These compounds demonstrated a dose-dependent decrease in c-Myc expression while increasing p21 levels, suggesting a mechanism involving cell cycle regulation .

    Inhibition Studies

    In vitro studies using various cancer cell lines have shown that related compounds exhibit significant inhibitory effects on cell proliferation. A notable study reported that certain derivatives exhibited IC50 values in the nanomolar range against different cancer types, indicating potent biological activity .

    Case Studies and Research Findings

    A series of studies have focused on the structure-activity relationship (SAR) of piperidine derivatives:

    CompoundTargetIC50 (nM)Notes
    Compound AODC50Effective in pancreatic cancer models
    Compound BPfCDPK117Potent inhibitor against malaria parasites
    Compound CENO216Selective toxicity observed in glioblastoma cells

    These findings highlight the potential of this compound and its analogs as therapeutic agents across various diseases.

    Properties

    Molecular Formula

    C8H14N2O3

    Molecular Weight

    186.21 g/mol

    IUPAC Name

    methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate

    InChI

    InChI=1S/C8H14N2O3/c1-13-7(11)5-10-4-2-3-6(9)8(10)12/h6H,2-5,9H2,1H3

    InChI Key

    IOLCSXIDWHBNQO-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)CN1CCCC(C1=O)N

    Origin of Product

    United States

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